4-Phenyl-1-(piperazin-1-yl)butan-1-one hydrochloride
CAS No.: 137517-42-1
Cat. No.: VC3361947
Molecular Formula: C14H21ClN2O
Molecular Weight: 268.78 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 137517-42-1 |
|---|---|
| Molecular Formula | C14H21ClN2O |
| Molecular Weight | 268.78 g/mol |
| IUPAC Name | 4-phenyl-1-piperazin-1-ylbutan-1-one;hydrochloride |
| Standard InChI | InChI=1S/C14H20N2O.ClH/c17-14(16-11-9-15-10-12-16)8-4-7-13-5-2-1-3-6-13;/h1-3,5-6,15H,4,7-12H2;1H |
| Standard InChI Key | YGOYHPTYYKZXGY-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1)C(=O)CCCC2=CC=CC=C2.Cl |
| Canonical SMILES | C1CN(CCN1)C(=O)CCCC2=CC=CC=C2.Cl |
Introduction
4-Phenyl-1-(piperazin-1-yl)butan-1-one hydrochloride is a chemical compound with significant interest in pharmaceutical and chemical research. This compound is characterized by its molecular formula C14H21ClN2O and a molecular weight of approximately 268.78 g/mol . The CAS number for this compound is 137517-42-1, which is crucial for identifying and referencing it in scientific literature.
Synthesis and Preparation
The synthesis of 4-Phenyl-1-(piperazin-1-yl)butan-1-one hydrochloride typically involves the reaction of a phenyl-substituted butanone with piperazine, followed by the addition of hydrochloric acid to form the hydrochloride salt. The exact conditions and reagents may vary depending on the desired yield and purity.
Applications and Research Findings
While specific applications of 4-Phenyl-1-(piperazin-1-yl)butan-1-one hydrochloride are not widely documented, compounds with similar structures are often investigated for their potential biological activities, such as neuropharmacological effects or as intermediates in the synthesis of more complex molecules.
Availability and Handling
This compound is available from chemical suppliers in various quantities, typically ranging from milligrams to grams, with lead times that can vary based on the supplier and the specific order details . Handling and storage should follow standard laboratory safety protocols for chemical substances, including the use of appropriate personal protective equipment and adherence to recommended storage conditions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume